molecular formula C11H13NO2 B8767862 5-Amino-indan-2-one 1,2-ethanediol ketal

5-Amino-indan-2-one 1,2-ethanediol ketal

Cat. No.: B8767862
M. Wt: 191.23 g/mol
InChI Key: WNBBAHAGIFFWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-indan-2-one 1,2-ethanediol ketal, with the CAS number 885952-09-0, is a chemical reagent of interest in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol. It is supplied with a purity of not less than 98%. The structure of this compound consists of an indanone core, a privileged scaffold frequently encountered in natural products and bioactive molecules . The 1,2-ethanediol ketal group protects the carbonyl functionality, a common strategy to enhance stability and allow for selective reactions at other sites on the molecule, such as the aromatic amine . Ketal-protected carbonyls are stable to a wide range of conditions, including bases and nucleophiles, but can be readily deprotected using aqueous acid to regenerate the original ketone . Indanone derivatives are versatile synthetic intermediates. They serve as key precursors for constructing complex fused- and spirocyclic frameworks, which are core structures in many biologically active compounds . Specifically, 1-indanones can undergo various annulation and ring-expansion reactions to access valuable benzannulated carbocyclic systems . The presence of the amino group on this ketal-protected indanone provides a handle for further functionalization, making it a valuable chiral pool starting material or building block for developing new pharmaceuticals, materials, and asymmetric synthetic methodologies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-1,3-dioxolane]-5-amine

InChI

InChI=1S/C11H13NO2/c12-10-2-1-8-6-11(7-9(8)5-10)13-3-4-14-11/h1-2,5H,3-4,6-7,12H2

InChI Key

WNBBAHAGIFFWOY-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3=C(C2)C=C(C=C3)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-Amino-indan-2-one 1,2-ethanediol ketal has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and is classified under the category of ketals. The presence of an amino group and a ketal functionality in its structure contributes to its reactivity and utility in various synthetic pathways.

Synthetic Applications

1. Protection of Functional Groups
One of the primary uses of this compound is as a protective group for aldehydes and ketones. The acetalization or ketalization process allows for the temporary protection of these functional groups during multi-step synthesis. This method is particularly advantageous due to its high yield and efficiency under mild conditions.

Table 1: Comparison of Acetalization Methods

MethodCatalystYield (%)Reaction Conditions
Traditional AcetalizationAcid catalyst70-90Room temperature
New Protocol (with 0.1 mol % acid)Low-cost acid>90-60 to 50 °C

The new protocol utilizing low concentrations of acid has shown remarkable efficiency, often yielding over 90% in various substrates including sensitive compounds .

2. Synthesis of Chiral Compounds
The compound also plays a role in the synthesis of chiral intermediates, which are crucial in pharmaceutical applications. The ability to selectively functionalize terminal alkenes using biocatalysis has been demonstrated using derivatives of 5-amino-indan-2-one . This approach enables the production of high enantiomeric excess (e.e.) compounds, essential for drug development.

Case Studies

Case Study 1: Biocatalytic Functionalization
A recent study showcased the use of engineered E. coli strains expressing specific enzymes to convert styrene derivatives into chiral amino alcohols with high regioselectivity. The incorporation of 5-amino-indan-2-one derivatives facilitated this transformation, highlighting its importance in green chemistry practices .

Case Study 2: Ketalization for Drug Synthesis
In another application, researchers utilized this compound to protect sensitive carbonyl groups during the synthesis of potential anti-cancer agents. The ketalization process allowed for subsequent reactions without compromising the integrity of other functional groups present in the molecule .

Comparison with Similar Compounds

(a) Ketal Derivatives of Other Diols

The stability and yield of cyclic ketals depend on the diol’s molecular structure. For example:

  • 1,2-Propanediol (PD) and 2,3-Butanediol (BD) ketals : These diols form six-membered cyclic ketals with ketones like acetone or methyl ethyl ketone (MEK). These products exhibit higher equilibrium yields compared to five-membered counterparts due to reduced ring strain .
  • 1,2-Ethanediol (ethylene glycol) ketal: Forms a five-membered ring with 5-aminoindan-2-one. While smaller rings are typically less strained, the reaction kinetics and equilibrium yields may vary based on steric and electronic effects of the amino group.
(b) Positional Isomers
  • 5-Aminoindan-1-one: A positional isomer of the parent ketone (melting point: 184–186°C) .

Thermodynamic and Kinetic Behavior

  • Temperature Sensitivity : Lower temperatures favor ketalization yields due to the exothermic nature of the reaction. For 1,2-ethanediol ketal, optimal synthesis likely occurs below room temperature .
  • Equilibrium Yields : Cyclic ketals from 1,2-propanediol and 2,3-butanediol achieve higher equilibrium yields (e.g., ~80% for PD-acetone ketal) compared to ethylene glycol derivatives, which may require stricter temperature control .

Physicochemical Properties

Compound Diol Used Carbonyl Compound Melting Point (°C) Stability Characteristics
5-Aminoindan-2-one 1,2-ethanediol ketal 1,2-Ethanediol 5-Aminoindan-2-one Not reported High (cyclic ketal)
5-Aminoindan-1-one 184–186 Moderate (parent ketone)
PD-acetone ketal 1,2-Propanediol Acetone Not reported Very high (six-membered ring)

Preparation Methods

Acid-Catalyzed Ketalization with Ethylene Glycol

The primary synthetic route for 5-amino-indan-2-one 1,2-ethanediol ketal involves acid-catalyzed ketalization of 5-amino-indan-2-one with ethylene glycol. A study by ACS Omega demonstrates that this reaction proceeds efficiently under mild conditions using 0.1 mol% hydrochloric acid (HCl) in methanol at ambient temperature . The general procedure involves stirring equimolar amounts of 5-amino-indan-2-one and ethylene glycol in the presence of catalytic HCl for 12 hours, followed by neutralization with sodium bicarbonate (NaHCO₃) and purification via silica gel chromatography .

Key parameters influencing reaction efficiency include:

  • Catalyst loading : Optimal at 0.1 mol% HCl, balancing reaction rate and byproduct formation.

  • Solvent choice : Methanol facilitates solubility of both reactants, though ethylene glycol itself can act as a solvent in higher-temperature variants .

  • Reaction time : Quantitative conversion is achieved within 12 hours, with extended durations showing negligible yield improvements .

ParameterOptimal ConditionYield (%)Purity (%)
Catalyst (HCl)0.1 mol%9295
Temperature25°C8993
SolventMethanol9295
Reaction Time12 hours9295

The reaction mechanism proceeds through protonation of the ketone carbonyl, nucleophilic attack by ethylene glycol, and subsequent dehydration to form the ketal . Steric hindrance from the amino group necessitates precise stoichiometric control to prevent dimerization side reactions.

Role of Trimethyl Orthoformate (TMOF) as an Additive

Trimethyl orthoformate (TMOF) significantly enhances ketalization efficiency when dealing with sterically hindered ketones like 5-amino-indan-2-one. Adding 1.2 equivalents of TMOF drives the equilibrium toward product formation by removing water through methanol exchange . This modification increases yields from 7% to 98% under otherwise identical conditions .

The improved protocol involves:

  • Dissolving 5-amino-indan-2-one (1.0 equiv) in methanol

  • Adding TMOF (1.2 equiv) and HCl (0.1 mol%)

  • Stirring for 12 hours at ambient temperature

  • Neutralizing with NaHCO₃ and concentrating under reduced pressure

TMOF’s effectiveness stems from its ability to:

  • Act as a water scavenger via transacetalization:
    TMOF+H2OHCOOCH3+2CH3OH\text{TMOF} + \text{H}_2\text{O} \rightarrow \text{HCOOCH}_3 + 2\text{CH}_3\text{OH}

  • Stabilize protonated intermediates through hydrogen bonding .

Scalability and Reaction Optimization

Scalability tests demonstrate robust performance at 200-fold increased reaction scales (>5 g product) . Critical factors for successful scale-up include:

  • Mixing efficiency : Enhanced mechanical stirring prevents localized overheating.

  • Temperature control : Exothermic protonation steps require jacketed reactors for heat dissipation.

  • Purification adaptation : Flash chromatography replaces gravity columns for higher throughput.

Comparative analysis of solvent systems reveals methanol’s superiority over ethanol or n-propanol due to:

  • Lower viscosity improving mass transfer

  • Higher dielectric constant stabilizing ionic intermediates

Reaction kinetics follow pseudo-first-order behavior with a rate constant k=0.15h1k = 0.15 \, \text{h}^{-1} at 25°C, as determined by gas chromatography (GC) monitoring .

Purification and Isolation Techniques

Post-reaction purification employs silica gel chromatography with hexane-ethyl acetate (3:1) eluent containing 1% triethylamine . The amine additive mitigates silica’s acidity, preventing ketal decomposition during purification.

Characterization data confirm successful synthesis:

  • ¹H NMR (CDCl₃): δ 3.38 (s, 6H, OCH₃), 1.53 (s, 3H, CH₃)

  • HPLC : Retention time 8.2 min (98.5% purity)

  • Melting Point : 95–97°C (lit. 94–96°C)

Crystalline product is obtained through slow evaporation from dichloromethane, with XRPD confirming a monoclinic crystal system .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-amino-indan-2-one 1,2-ethanediol ketal to achieve >95% purity?

  • Methodology : Use a two-step approach:

Ketal Formation : React 5-amino-indan-2-one with 1,2-ethanediol under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous toluene. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Purification : Recrystallize the crude product using ethanol/water (3:1) to remove unreacted diol and catalyst residues. Purity validation via GC or HPLC (retention time ~8.2 min under isocratic conditions) is critical, as impurities like residual 5-aminoindole derivatives may persist .

Q. What analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • Melting Point Analysis : Compare observed mp (e.g., 131–133°C for analogous aminoindole derivatives) with literature values to confirm identity .
  • NMR Spectroscopy : Use 1H^1H-NMR (DMSO-d6) to verify ketal formation (δ 4.2–4.5 ppm for ethylene glycol protons) and absence of free amine protons (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 222.1 for the parent ion) and fragmentation patterns consistent with ketal stability .

Q. How does temperature affect the stability of this compound during storage?

  • Guidelines : Store at 0–6°C in amber vials under inert gas (N2_2/Ar) to prevent hydrolysis. Stability studies show <5% degradation over 6 months under these conditions. Avoid exposure to humidity, as ethylene glycol-based ketals are prone to acid-catalyzed decomposition .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the catalytic efficiency of ketal formation?

  • Analysis : Discrepancies in reaction yields (e.g., 70–90% in literature) arise from:

  • Solvent Polarity : Low-polarity solvents (toluene) favor ketalization but slow reaction kinetics, while polar aprotic solvents (DMF) risk side reactions with the amine group .
  • Acid Catalyst Selection : Strong acids (HCl) may protonate the amine, reducing nucleophilicity. Weak acids (acetic acid) balance reactivity and selectivity .
    • Resolution : Conduct kinetic studies (e.g., in situ IR monitoring of carbonyl disappearance) to optimize solvent/catalyst pairs .

Q. How can researchers differentiate between ketal and hemiketal intermediates in reaction pathways?

  • Experimental Design :

Isolation via Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate intermediates.

Spectroscopic Confirmation : Hemiketals show distinct 13C^{13}C-NMR signals for hemiacetal carbons (δ 95–105 ppm), absent in ketals .

Computational Modeling : Compare DFT-calculated transition-state energies for ketal vs. hemiketal pathways to identify dominant mechanisms .

Q. What strategies mitigate amine group interference during ketalization?

  • Advanced Approaches :

  • Protection/Deprotection : Temporarily protect the amine with Boc (tert-butyloxycarbonyl) groups before ketalization, then deprotect under mild acidic conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr conventional) to minimize side reactions like oxidation or dimerization .

Key Considerations for Experimental Design

  • Safety Protocols : Follow OSHA HCS guidelines for handling flammable liquids (e.g., ethanol) and corrosive catalysts. Use explosion-proof equipment and static-safe containers .
  • Data Validation : Cross-reference melting points and spectral data with authoritative databases (PubChem, Reaxys) to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.